molecular formula C6H13BrMgO2 B14897207 3-(2-Methoxyethoxy)propylmagnesium bromide

3-(2-Methoxyethoxy)propylmagnesium bromide

Cat. No.: B14897207
M. Wt: 221.38 g/mol
InChI Key: YNAWMRXEKKXRRG-UHFFFAOYSA-M
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Description

3-(2-Methoxyethoxy)propylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the 2-methoxyethoxy group imparts unique reactivity and solubility properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)propylmagnesium bromide typically involves the reaction of 3-(2-methoxyethoxy)propyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The purity of the final product is maintained through rigorous quality control measures, including the use of high-purity starting materials and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)propylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles, such as alkyl halides.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically carried out in anhydrous THF at low temperatures to control the reactivity.

    Substitution Reactions: Often performed in the presence of a catalyst or under reflux conditions.

    Coupling Reactions: Usually require the presence of a transition metal catalyst, such as palladium or nickel.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Alkanes: From substitution reactions with alkyl halides.

    Coupled Products: From coupling reactions, leading to the formation of complex organic molecules.

Scientific Research Applications

3-(2-Methoxyethoxy)propylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds, crucial for building complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Research: Used in the synthesis of bioactive compounds for studying biological processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the 2-methoxyethoxy group can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethoxy)propylmagnesium chloride
  • 3-(2-Methoxyethoxy)propylmagnesium iodide
  • 3-(2-Methoxyethoxy)propylmagnesium fluoride

Uniqueness

Compared to its analogs, 3-(2-Methoxyethoxy)propylmagnesium bromide offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. The bromide ion is a good leaving group, facilitating various substitution and addition reactions. Additionally, the 2-methoxyethoxy group enhances solubility in organic solvents, improving the compound’s handling and reactivity in different reaction conditions.

Properties

Molecular Formula

C6H13BrMgO2

Molecular Weight

221.38 g/mol

IUPAC Name

magnesium;1-(2-methoxyethoxy)propane;bromide

InChI

InChI=1S/C6H13O2.BrH.Mg/c1-3-4-8-6-5-7-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YNAWMRXEKKXRRG-UHFFFAOYSA-M

Canonical SMILES

COCCOCC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

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